Diethylamine hydrochloride

Catalog No.
S645015
CAS No.
660-68-4
M.F
C4H12ClN
M. Wt
109.6 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diethylamine hydrochloride

CAS Number

660-68-4

Product Name

Diethylamine hydrochloride

IUPAC Name

N-ethylethanamine;hydrochloride

Molecular Formula

C4H12ClN

Molecular Weight

109.6 g/mol

InChI

InChI=1S/C4H11N.ClH/c1-3-5-4-2;/h5H,3-4H2,1-2H3;1H

InChI Key

HDITUCONWLWUJR-UHFFFAOYSA-N

SMILES

CCNCC.Cl

Synonyms

diethylamine, diethylamine acetate, diethylamine hydrobromide, diethylamine hydrochloride, diethylamine perchlorate, diethylamine phosphate (1:1), diethylamine sulfate, diethylamine sulfite (1:1)

Canonical SMILES

CC[NH2+]CC.[Cl-]

Precursor in Organic Synthesis:

  • DEAHCl serves as a precursor for the synthesis of various organic compounds, including:
    • Atrazine: A herbicide commonly used in agriculture [Source: EPA: ]
    • Lysergic Acid Diethylamide (LSD): A potent psychedelic drug with no approved medical use [Source: National Institute on Drug Abuse: ]
    • Pharmaceutical compounds: DEAHCl is involved in the production of various medications, such as ranitidine (an H2 blocker used to treat heartburn) [Source: DrugBank: ]

Reactant in Chemical Reactions:

  • DEAHCl acts as a reactant in various chemical reactions, including:
    • Mannich reaction: A chemical reaction used to synthesize various organic compounds, including pharmaceuticals and cosmetics [Source: ScienceDirect: ]
    • Synthesis of diethylaminoethyl (DEAE) derivatives: These compounds are used in various applications, such as chromatography and ion exchange processes [Source: Sigma-Aldrich: ]

Other Research Applications:

  • DEAHCl has been used in various other scientific research applications, including:
    • Studies on corrosion inhibition: DEAHCl has been investigated for its potential to inhibit corrosion in metals [Source: ResearchGate: ]
    • Research on plant growth: Some studies have explored the effects of DEAHCl on plant growth and development [Source: ScienceDirect: ]
Origin

DEAHCl is typically synthesized commercially from diethylamine and hydrochloric acid [].

Significance

While not a major research compound itself, DEAHCl serves as a precursor for the production of diethylaminoethyl (DEAE) derivatives, which are widely used in chromatography for the separation of biomolecules like proteins and nucleic acids [].


Molecular Structure Analysis

DEAHCl has a simple ionic structure. The diethylamine moiety ((C₂H₅)₂NH₂) acts as a cation, while the chloride ion (Cl⁻) acts as the anion. The positive charge on the nitrogen atom of the diethylamine is balanced by the negative charge of the chloride ion through ionic bonding.

Key Features:

  • Primary amine functionality: The presence of the -NH₂ group on the diethylamine moiety provides a basic functional group.
  • Quaternary ammonium salt: The nitrogen atom in the diethylamine bears four substituents, making it a quaternary ammonium cation. However, it's important to note that the positive charge is not delocalized due to the presence of the three hydrogens.

Chemical Reactions Analysis

Synthesis:

DEAHCl is synthesized through the acid-base reaction between diethylamine and hydrochloric acid.

(C₂H₅)₂NH + HCl → (C₂H₅)₂NH₂Cl

Formation of DEAE Derivatives:

DEAHCl is a key starting material for the synthesis of DEAE derivatives, which are crucial components of ion-exchange chromatography resins. This reaction typically involves the displacement of the chloride ion with a desired functional group [].

Other Reactions:

DEAHCl can also participate in other reactions typical of quaternary ammonium salts, such as quaternization reactions with other amines.


Physical And Chemical Properties Analysis

  • Formula: C₄H₁₂ClN
  • Molecular Weight: 109.6 g/mol []
  • Appearance: Clear, highly hygroscopic white crystalline powder []
  • Melting Point: 231.8 °C []
  • Boiling Point: Decomposes before boiling []
  • Solubility: Highly soluble in water (510 g/L at 20 °C) []
  • pH: 4.5 - 6.5 (10 g/L solution) []
  • Stability: Hygroscopic (absorbs moisture from the air) []

Mechanism of Action (Not Applicable)

DEAHCl itself doesn't have a well-defined mechanism of action in biological systems. However, the DEAE derivatives formed from DEAHCl play a crucial role in ion-exchange chromatography by interacting with charged biomolecules. The positively charged DEAE group electrostatically interacts with negatively charged biomolecules, allowing for their separation based on their charge properties [].

DEAHCl is a mild irritant and may cause skin, eye, and respiratory tract irritation upon exposure. It is also slightly toxic upon ingestion.

  • Safety Precautions: Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling DEAHCl.

Melting Point

228.5 °C

UNII

ZE9V3G1135

Related CAS

109-89-7 (Parent)

GHS Hazard Statements

Aggregated GHS information provided by 66 companies from 10 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 1 of 66 companies. For more detailed information, please visit ECHA C&L website;
Of the 9 notification(s) provided by 65 of 66 companies with hazard statement code(s):;
H315 (95.38%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.38%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.46%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

660-68-4

Wikipedia

Diethylamine hydrochloride

General Manufacturing Information

Ethanamine, N-ethyl-, hydrochloride (1:1): ACTIVE

Dates

Modify: 2023-08-15

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